molecular formula C6H9N5O B1307170 6-Hydrazinylpicolinohydrazide CAS No. 89465-52-1

6-Hydrazinylpicolinohydrazide

Cat. No.: B1307170
CAS No.: 89465-52-1
M. Wt: 167.17 g/mol
InChI Key: PYRUFDXVYXVLMD-UHFFFAOYSA-N
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Description

6-Hydrazinylpicolinohydrazide is a chemical compound with the molecular formula C₆H₉N₅O It is a derivative of picolinic acid and contains both hydrazine and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylpicolinohydrazide typically involves the reaction of picolinic acid hydrazide with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Picolinic acid hydrazide+Hydrazine hydrateThis compound\text{Picolinic acid hydrazide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Picolinic acid hydrazide+Hydrazine hydrate→this compound

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine or hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazone derivatives, while substitution reactions can produce various substituted picolinohydrazides.

Scientific Research Applications

6-Hydrazinylpicolinohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form stable complexes with metal ions.

    Industry: It can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 6-Hydrazinylpicolinohydrazide involves its interaction with various molecular targets. The hydrazine and hydrazide groups can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

    6-Hydrazinonicotinic acid hydrazide: This compound is structurally similar and also contains hydrazine and hydrazide groups. It is used as a precursor for the synthesis of heterocyclic compounds.

    Picolinohydrazide derivatives: These compounds share the picolinohydrazide core structure and have similar chemical properties and applications.

Uniqueness: 6-Hydrazinylpicolinohydrazide is unique due to its specific combination of hydrazine and hydrazide groups, which confer distinct reactivity and potential for forming stable metal complexes. This makes it particularly valuable in the synthesis of bioactive molecules and materials with specialized properties.

Properties

IUPAC Name

6-hydrazinylpyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-10-5-3-1-2-4(9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRUFDXVYXVLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391269
Record name 6-Hydrazinylpyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89465-52-1
Record name 6-Hydrazinyl-2-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89465-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydrazinylpyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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